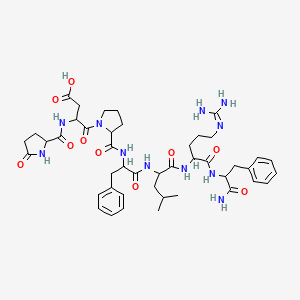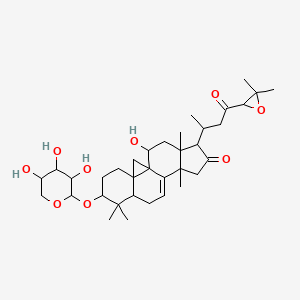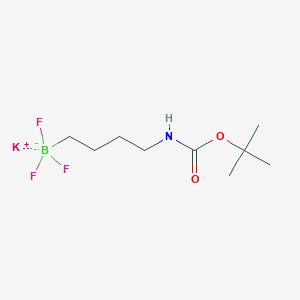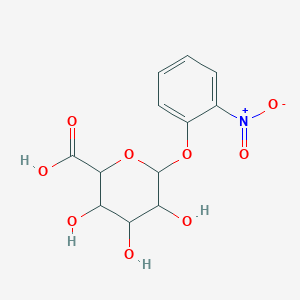![molecular formula C12H23NO4 B13390063 3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic Acid](/img/structure/B13390063.png)
3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is commonly used in the field of medicinal chemistry and organic synthesis due to its potent biological activity and its role as a protecting group for amines.
Synthetic Routes and Reaction Conditions:
Protection of Amines: The tert-butyloxycarbonyl group is introduced to protect the amine group of D-methylisoleucine.
Reaction Conditions: The reaction is usually carried out at ambient temperature or slightly elevated temperatures (up to 40°C) depending on the solvent and base used.
Industrial Production Methods:
Large-Scale Production: Industrial production involves similar methods but on a larger scale, often using automated systems to ensure consistency and purity.
Types of Reactions:
Oxidation: Boc-D-MeIle-OH can undergo oxidation reactions, particularly at the methyl group, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions can convert the carbonyl group back to a hydroxyl group or further to an alkane.
Substitution: The tert-butyloxycarbonyl group can be selectively removed under acidic conditions, allowing for further functionalization of the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Trifluoroacetic acid or hydrochloric acid in methanol are commonly used for deprotection.
Major Products:
Oxidation Products: Hydroxyl or carbonyl derivatives of Boc-D-MeIle-OH.
Reduction Products: Alkane derivatives.
Substitution Products: Free amine derivatives after deprotection.
Scientific Research Applications
Boc-D-MeIle-OH has a wide range of applications in scientific research:
Chemistry: Used as a protecting group in peptide synthesis and other organic synthesis reactions.
Biology: Studied for its role in protein modification and enzyme inhibition.
Medicine: Investigated for its potential therapeutic applications due to its biological activity.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Boc-D-MeIle-OH involves its role as a protecting group. The tert-butyloxycarbonyl group protects the amine group from unwanted reactions during synthesis. Upon deprotection, the free amine can participate in various biochemical pathways, including enzyme catalysis and protein interactions .
Comparison with Similar Compounds
tert-Butyloxycarbonyl-L-alanine: Another amino acid derivative used as a protecting group.
tert-Butyloxycarbonyl-L-phenylalanine: Used similarly in peptide synthesis.
Uniqueness:
Boc-D-MeIle-OH: is unique due to its specific structure, which includes a methyl group on the isoleucine backbone, providing distinct steric and electronic properties that influence its reactivity and biological activity.
By understanding the detailed properties and applications of Boc-D-MeIle-OH, researchers can better utilize this compound in various scientific and industrial fields.
Properties
Molecular Formula |
C12H23NO4 |
|---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid |
InChI |
InChI=1S/C12H23NO4/c1-7-8(2)9(10(14)15)13(6)11(16)17-12(3,4)5/h8-9H,7H2,1-6H3,(H,14,15) |
InChI Key |
HTBIAUMDQYXOFG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)O)N(C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


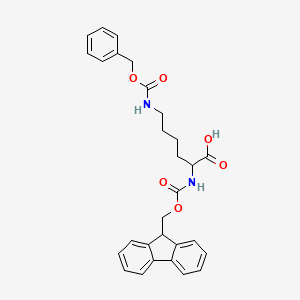
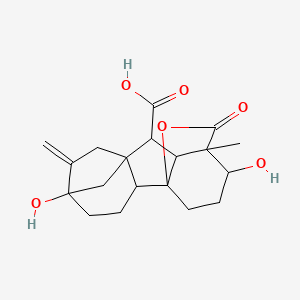
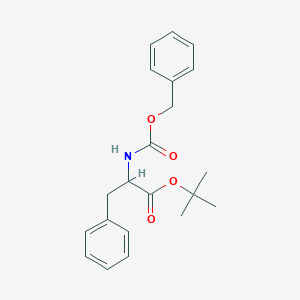


![tert-butyl 3-[(dimethylamino)methyl]pyrrolidine-1-carboxylate;hydrochloride](/img/structure/B13390012.png)
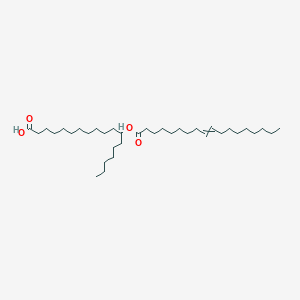
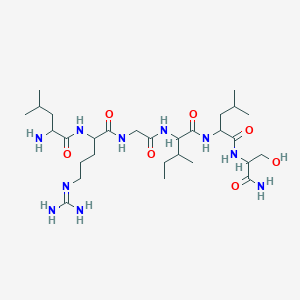

![1-[2-(1-Carboxybutylamino)propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B13390036.png)
